molecular formula C14H10N4O2S B483256 3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE CAS No. 585550-22-7

3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B483256
CAS No.: 585550-22-7
M. Wt: 298.32g/mol
InChI Key: JUWOQFYIWBXSQO-UHFFFAOYSA-N
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Description

3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-furyl-1,3,4-thiadiazole. This intermediate is then reacted with phenyl isocyanate to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives

Uniqueness

3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

585550-22-7

Molecular Formula

C14H10N4O2S

Molecular Weight

298.32g/mol

IUPAC Name

3-(furan-2-yl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10N4O2S/c1-19-10-5-2-4-9(8-10)13-17-18-12(11-6-3-7-20-11)15-16-14(18)21-13/h2-8H,1H3

InChI Key

JUWOQFYIWBXSQO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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